molecular formula C17H21Br2NO2 B1652824 N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide CAS No. 1609403-91-9

N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

Cat. No.: B1652824
CAS No.: 1609403-91-9
M. Wt: 431.2
InChI Key: WGSSDBDXQLXTOM-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a useful research compound. Its molecular formula is C17H21Br2NO2 and its molecular weight is 431.2. The purity is usually 95%.
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Scientific Research Applications

Metabolic Profiling and Analytical Characterization

  • In vivo Metabolism - A study on the in vivo metabolism of related bromophenyl compounds in rats identified multiple metabolic pathways, including deamination, oxidation, and acetylation, suggesting complex biotransformation processes for these compounds in biological systems (Kanamori et al., 2002).

  • Analytical Detection - Research on the detection and quantification of NBOMe derivatives, which share a structural resemblance to the given compound, utilized high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), demonstrating the analytical challenges and methodologies for identifying these substances in biological samples (Poklis et al., 2014).

  • Metabolic Profile Determination - A study conducted to investigate the in vitro metabolism of 25N-NBOMe, a compound related to the chemical structure , with human liver microsomes used LC-Q-TOF/MS to identify 14 metabolites, highlighting the significance of understanding metabolic pathways for novel synthetic psychoactive substances (Seo et al., 2018).

Interaction with Biological Systems

  • Cardiotoxicity Evaluation - An investigation into the cardiotoxic effects of NBOMe derivatives in vitro and in vivo studies demonstrated potential cardiotoxicity, especially concerning cardiac rhythm, underscoring the importance of assessing the safety profile of these compounds (Yoon et al., 2019).

  • Cytochrome P450 Enzyme Interaction - A study on the metabolism of 25I-NBOMe and 25I-NBOH identified the key cytochrome P450 enzymes involved in their metabolic processes, providing insights into the potential drug-drug interactions and the impact of genetic polymorphisms on the metabolism of these substances (Nielsen et al., 2017).

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2.BrH/c1-20-16-6-3-13(4-7-16)9-10-19-12-14-11-15(18)5-8-17(14)21-2;/h3-8,11,19H,9-10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSSDBDXQLXTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=C(C=CC(=C2)Br)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-91-9
Record name Benzeneethanamine, N-[(5-bromo-2-methoxyphenyl)methyl]-4-methoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
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N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
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N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
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N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
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N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
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N-(5-bromo-2-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

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